molecular formula C8H8FN B1456819 5-Cyclopropyl-2-fluoropyridine CAS No. 1034467-80-5

5-Cyclopropyl-2-fluoropyridine

Cat. No. B1456819
M. Wt: 137.15 g/mol
InChI Key: HDIKFKIIABQSPW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-fluoropyridine is a chemical compound with the molecular formula C8H8FN . It is a pyridine derivative that contains a cyclopropyl ring and a fluorine atom.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The InChI code for 5-Cyclopropyl-2-fluoropyridine is 1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 . The molecular weight of the compound is 137.15 g/mol .


Physical And Chemical Properties Analysis

5-Cyclopropyl-2-fluoropyridine has a molecular weight of 137.15 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 122 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Fluorinated pyridines are of interest due to their unique physical, chemical, and biological properties, which are influenced by the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

  • Pharmaceuticals : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
  • Agriculture : In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
  • Radiobiology : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future directions for the research and application of 5-Cyclopropyl-2-fluoropyridine.

properties

IUPAC Name

5-cyclopropyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKFKIIABQSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727547
Record name 5-Cyclopropyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-2-fluoropyridine

CAS RN

1034467-80-5
Record name 5-Cyclopropyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-5-bromopyridine (1.17 ml, 11.4 mmol), cyclopropylboronic acid (1.47 g, 17.1 mmol) and potassium phosphate (7.26 g, 34.2 mmol) in 1,4-dioxane (20 ml) was stirred under argon atmosphere. Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) (67 mg, 0.11 mmol) was added. The reaction mixture was heated at 100° C. under argon atmosphere for 48 hours and then cooled down to room temperature. The crude mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography (ISCO Companion|, 80 g column, 0-10% EtOAc/Petroleum ether) to afford the compound (70:30 mixture product:starting material; 1.55 g).
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flask, combine 2-fluoro-5-iodo-pyridine (1.12 g, 5 mmol), cyclopropylboronic acid (645 mg, 7.5 mmol), palladium acetate (56 mg, 0.25 mmol), potassium phosphate (3.2 g, 15 mmol), and toluene-water (20:1, 21 mL). Heat the mixture at 100° C. for 4 hours. Dilute the mixture with chloroform-isopropanol (3:1, 100 mL). Wash the organic phase with saturated aqueous sodium chloride and water. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to a brown oil. Purify by column chromatography (20% ethyl acetate in hexane) to afford the title compound (430 mg, 63%) as a pale yellow oil. 1H NMR (400 MHz-CDCl3) δ 7.99 (d, J=3 Hz, 1H), 7.39 (td, J=3, 5 Hz, 1H), 6.79 (dd, J=3, 8 Hz, 1H), 0.96-1.02 (m, 2H), 0.63-0.69 (m, 2H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Four
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
56 mg
Type
catalyst
Reaction Step Six
Yield
63%

Synthesis routes and methods III

Procedure details

Combine 2-fluoro-5-iodo-pyridine (1.12 g, 5 mmol), cyclopropylboronic acid (645 mg, 7.5 mmol), palladium acetate (56 mg, 0.25 mmol) and potassium phosphate (3.2 g, 15 mmol) in toluene/water (20:1, 21 mL). Heat the mixture at 100° C. for 4 h. Dilute the mixture with chloroform-IPA (3:1, 100 mL). Wash the organic phase with saturated aqueous sodium chloride and water. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to a brown oil. Purify by column chromatography (20% ethyl acetate in hexane) to afford the title compound as a pale yellow oil (430 mg, 63%).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Four
Name
chloroform IPA
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
56 mg
Type
catalyst
Reaction Step Six
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-2-fluoropyridine
Reactant of Route 2
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5-Cyclopropyl-2-fluoropyridine
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5-Cyclopropyl-2-fluoropyridine
Reactant of Route 4
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5-Cyclopropyl-2-fluoropyridine
Reactant of Route 5
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5-Cyclopropyl-2-fluoropyridine
Reactant of Route 6
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5-Cyclopropyl-2-fluoropyridine

Citations

For This Compound
1
Citations
M Lucas-Hourani, H Munier-Lehmann… - Journal of medicinal …, 2015 - ACS Publications
… Although an explanation for this reduction is not obvious (a carbene occurrence?), we suggest that the much decreased reactivity of the electron rich 5-cyclopropyl-2-fluoropyridine (5q) …
Number of citations: 40 pubs.acs.org

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